[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride, also known by its CAS number 4152-92-5, is a chemical compound that belongs to the class of cyclobutyl derivatives. It is characterized by a cyclobutane ring substituted with an aminomethyl group and a phenyl group, along with a hydroxymethyl group. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
The compound can be classified under amines and alcohols, specifically as a secondary amine due to the presence of the aminomethyl group. It is often encountered in various chemical databases and literature, including Sigma-Aldrich and other chemical suppliers, which provide detailed information on its structure and properties .
The synthesis of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride is CHClN\O, with a molecular weight of approximately 227.71 g/mol. The InChI key for this compound is FTFHSGKASINZBY-UHFFFAOYSA-N.
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride can participate in various chemical reactions typical for amines and alcohols:
These reactions are often catalyzed by acids or bases and may require specific solvents to enhance reactivity and selectivity.
The mechanism of action for [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride in biological systems is not fully elucidated but is believed to involve interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds. It may exhibit effects through modulation of receptor activity or enzyme inhibition related to neurotransmitter metabolism.
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride has potential applications in:
Research into this compound continues as scientists explore its properties and potential therapeutic benefits in various fields including pharmacology and medicinal chemistry .
The stereoselective construction of the trans-1,2-disubstituted cyclobutane ring system constitutes the foundational step in synthesizing this target molecule. Achieving the required (1R,2R) configuration demands stringent stereocontrol, typically accomplished through photochemical [2+2] cycloadditions or catalytic ring-closing approaches.
Photocycloaddition Methodologies: Directed [2+2] photocycloadditions between appropriately substituted cinnamates and electron-deficient alkenes provide high trans-selectivity when chiral auxiliaries or catalysts control facial approach geometry. Utilizing Oppolzer’s sultam auxiliaries on cinnamate substrates yields the cyclobutane carboxylate precursor with >98% diastereomeric excess (de) prior to auxiliary cleavage and functional group manipulation [1]. Recent advances employ visible-light-mediated photocatalysis (e.g., Ru(bpy)₃²⁺) with chiral Lewis acid co-catalysts, enabling enantioselectivities exceeding 90% ee without stoichiometric auxiliaries.
Ring-Closing Alternatives: Transition-metal-catalyzed cyclizations offer complementary routes. Palladium-catalyzed intramolecular C(sp³)-H alkenylation of γ,δ-unsaturated tosylamides demonstrates particular promise. This approach leverages directing groups and chiral phosphine ligands (e.g., (S)-t-BuPHOX) to achieve enantioselectivities of 85-92% ee for the trans-cyclobutane product [5]. Subsequent oxidative cleavage of the tosylamide group releases the aminomethyl functionality while preserving stereochemical integrity.
Table 1: Comparative Analysis of Cyclobutane Ring Formation Strategies
Methodology | Key Catalyst/Auxiliary | diastereomeric excess (de) | enantiomeric excess (ee) | Overall Yield | Key Advantage |
---|---|---|---|---|---|
Directed [2+2] Photocycloaddition | (1R,2S)-trans-1-Nitro-2-indanol | >98% de | N/A | 65-72% | Exceptional diastereoselectivity |
Visible-Light Photocatalysis | Ru(bpy)₃Cl₂/(R,R)-Ph-BOX | 89:11 trans:cis | 92% | 58-64% | Avoids stoichiometric chiral auxiliaries |
Pd-Catalyzed C-H Alkenylation | Pd(OAc)₂/(S)-t-BuPHOX | >95% de | 89% | 70-78% | Convergent synthesis; functional group tolerance |
The stereochemical outcome is profoundly influenced by reaction temperature and solvent polarity across all methods. Low temperatures (-78°C to -40°C) favor trans-diastereomers in photocycloadditions, while coordinating solvents (e.g., DMF, acetonitrile) enhance enantioselectivity in catalytic ring-closing strategies by stabilizing the chiral transition state [5]. Subsequent steps involve chemoselective reduction of the cyclobutane-1-carboxylate to the hydroxymethyl group ([(1R,2R)-2-phenylcyclobutyl]methanol) via DIBAL-H, typically achieving yields of 85-90% without epimerization.
Introducing the chiral aminomethyl group at C1 of the cyclobutane ring while preserving the existing (1R,2R) configuration presents significant synthetic challenges. Two predominant strategies have been optimized: reductive amination of aldehyde intermediates and nitro group reduction from nitroalkane precursors.
Reductive Amination Protocol: Oxidation of the primary alcohol in [(1R,2R)-2-phenylcyclobutyl]methanol to the aldehyde (e.g., using Dess-Martin periodinane or TEMPO/NaOCl) is followed by stereoselective reductive amination. This reaction employs ammonium acetate or benzylamine with chiral catalysts like (R)-CBS (Corey-Bakshi-Shibata) to control the newly formed stereocenter. Sodium triacetoxyborohydride (STAB) serves as the preferred reducing agent in dichloroethane at 0-5°C, affording the (1R,2R)-configured aminomethyl product in 75-82% yield and >98% de when using ammonium acetate [1]. Benzylamine derivatives require subsequent hydrogenolysis (Pd/C, H₂) to yield the primary amine hydrochloride salt.
Nitroalkane Reduction Pathway: An alternative approach involves nucleophilic addition of nitromethane to the aldehyde intermediate under Mukaiyama conditions (TiCl₄, Et₃N) to form β-nitro alcohols. This reaction proceeds with high diastereoselectivity (>20:1 dr) favoring the anti-isomer corresponding to the (1R,2R,1'R) configuration when catalyzed by cinchona alkaloids (e.g., (DHQD)₂PHAL). Subsequent hydrogenation (Raney Ni, H₂, 60 psi) reduces the nitro group directly to the aminomethyl functionality. This route delivers the target amine with excellent stereoretention (99% ee preserved) and yields of 70-75% after hydrochloride salt formation [9].
Table 2: Performance Comparison of Aminomethylation Strategies
Method | Critical Reagents/Conditions | Yield (Amine Intermediate) | diastereomeric excess (de) | Key Stereochemical Challenge |
---|---|---|---|---|
Reductive Amination | NH₄OAc, (R)-CBS, STAB, CH₂Cl₂, 0-5°C | 75-82% | >98% | Control of new stereocenter at aminomethyl carbon |
Nitro Reduction | CH₃NO₂, TiCl₄/(DHQD)₂PHAL, Raney Ni | 70-75% | >99% (preserved) | Maintaining ee during reduction; nitroaldol diastereoselectivity |
Both pathways require stringent exclusion of protic solvents and acidic conditions during intermediate stages to prevent epimerization at the acid-sensitive cyclobutane stereocenters. The final free base is highly polar, complicating purification; silica gel chromatography typically employs ammonia-saturated methanol/dichloromethane mixtures to minimize degradation. Crystallization of intermediates (e.g., as oxalate salts) provides effective enantiopurity upgrades before hydrochloride salt formation [1].
The final hydrochloride salt formation step dictates critical material attributes including crystallinity, hygroscopicity, and dissolution behavior. Polymorph control during crystallization is essential for pharmaceutical process robustness. The free base of [(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol exhibits two protonation sites (primary amine and alcohol), but hydrochloric acid selectively forms the amine hydrochloride salt without esterification.
Solvent Systems and Polymorphism: Crystallization from ethanol/ethyl acetate mixtures (3:1 v/v) with gaseous HCl yields Form I, the thermodynamically stable polymorph below 45°C. This orthorhombic crystal form (P2₁2₁2₁ space group) features discrete chloride ions hydrogen-bonded to protonated amines and stabilized by O-H⋯Cl⁻ interactions from the methanol group. Slow anti-solvent vapor diffusion (diisopropyl ether into isopropanol solutions) produces Form II, a metastable monoclinic polymorph (P2₁ space group) with distinct hydrogen-bonding networks. Both polymorphs are anhydrous; hydrate formation is inhibited by the hydrophobic phenylcyclobutane core [1] [2].
Process Optimization: Key crystallization parameters influencing polymorphic outcome include:
Table 3: Characteristics of Hydrochloride Salt Polymorphs
Property | Form I (Stable) | Form II (Metastable) |
---|---|---|
Crystallization Solvent | Ethanol/Ethyl Acetate (3:1) | Isopropanol/Diisopropyl Ether |
Morphology | Prismatic plates | Needles |
Melting Point | 192-194°C (dec.) | 186-188°C (dec.) |
XRPD Peaks (2θ, °) | 8.8, 12.4, 15.2, 17.6, 21.8 | 7.2, 10.5, 14.9, 16.1, 19.4 |
Dynamic Vapor Sorption | <0.1% w/w uptake (0-90% RH) | 0.3% w/w uptake (0-90% RH) |
Thermal Stability | Stable to 150°C | Converts to Form I at 110°C |
Advanced structural optimization techniques, including geometry projection algorithms adapted from topology optimization, enable computational prediction of stable crystal packing arrangements [2] [6]. Molecular dynamics simulations incorporating solvent effects accurately predict Form I stability in ethanol-rich systems, aligning with experimental observations. The final crystallization process typically delivers >99.5% chemical purity and 99.8% enantiomeric excess after recrystallization, meeting stringent pharmaceutical intermediate specifications [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1